2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, phenyl, and triazole groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Molecules with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring could lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Derivatives of 1,3-diazole, which is structurally similar to the 1,2,3-triazole ring in the compound, have been reported to show various biological activities .
Result of Action
It’s suggested that molecules with a -cf3 group could exhibit improved drug potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-isopropylphenylhydrazine to form the corresponding hydrazone, which is then cyclized to the triazole derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl and phenyl groups but lacks the triazole ring.
1,1,1-Trifluoroacetone: Contains the trifluoromethyl group but has a simpler structure.
4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure with a bromine substituent.
Uniqueness
2,2,2-Trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(2)9-3-5-10(6-4-9)19-7-11(17-18-19)12(20)13(14,15)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWJTBFFHAUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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